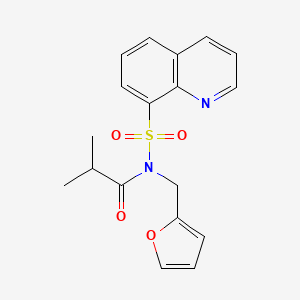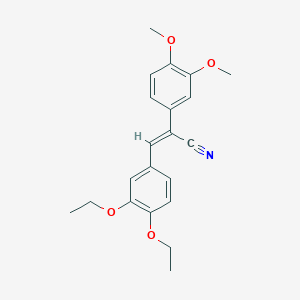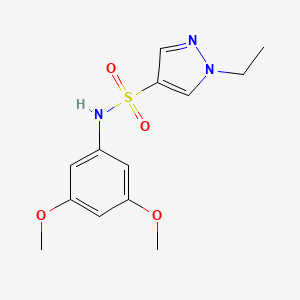
N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide, also known as Fura-2-AM, is a fluorescent dye that is widely used in scientific research. It is a cell-permeable ester that can be hydrolyzed by intracellular esterases to release the active form of the dye, Fura-2. Fura-2 is a calcium-sensitive indicator that can be used to measure intracellular calcium levels in living cells.
Mécanisme D'action
N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide works by binding to calcium ions in the cytoplasm of living cells. When calcium ions bind to Fura-2, the dye undergoes a conformational change that alters its fluorescence properties. Specifically, Fura-2 emits light at a different wavelength when it is bound to calcium ions compared to when it is not bound. By measuring the ratio of fluorescence at two different wavelengths, researchers can determine the intracellular calcium concentration.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living cells. It is a non-toxic dye that is rapidly hydrolyzed by intracellular esterases to release the active form of the dye, Fura-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide is its high sensitivity and specificity for calcium ions. It can detect changes in intracellular calcium levels with high temporal and spatial resolution. Additionally, this compound can be used in a wide range of cell types and experimental conditions.
However, there are also limitations to the use of this compound. One limitation is that it requires specialized equipment, such as a fluorescence microscope or plate reader, to measure the fluorescence signal. Additionally, this compound is not suitable for long-term experiments, as the dye is rapidly hydrolyzed by intracellular esterases.
Orientations Futures
There are many potential future directions for research involving N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide. One area of interest is the development of new calcium-sensitive dyes with improved properties, such as increased sensitivity or longer half-life. Another area of interest is the use of this compound in studies of calcium signaling in disease states, such as cancer or neurodegenerative disorders. Finally, there is potential for the use of this compound in drug discovery, as changes in intracellular calcium signaling are often associated with the efficacy of drugs.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide involves several steps. The first step is the synthesis of 2-methyl-N-(8-quinolinylsulfonyl)propanamide, which is then reacted with 2-furylmethyl chloride to form this compound. The final step involves the esterification of the compound with acetoxymethyl ester to form this compound.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide has a wide range of applications in scientific research. It is commonly used in studies of intracellular calcium signaling, which plays a critical role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. This compound can be used to measure changes in intracellular calcium levels in response to various stimuli, such as hormones, neurotransmitters, and drugs.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-N-quinolin-8-ylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13(2)18(21)20(12-15-8-5-11-24-15)25(22,23)16-9-3-6-14-7-4-10-19-17(14)16/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGQJGKUPFPIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=CO1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-isopropyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499566.png)


![2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5499593.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5499599.png)
![2-(4-methylpentyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]morpholine](/img/structure/B5499615.png)
![2-methyl-4-(4-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5499642.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499645.png)
![5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5499648.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylacetamide](/img/structure/B5499653.png)
![4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5499660.png)

![4-{[2-(4-chlorophenyl)morpholin-4-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5499671.png)
![2-[2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B5499678.png)